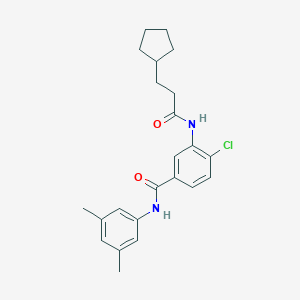![molecular formula C20H22O5 B309410 Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309410.png)
Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate (referred to as MTBMB) is a chemical compound that belongs to the class of benzophenone derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
MTBMB acts as a photosensitizer by absorbing light of a specific wavelength and transferring the energy to molecular oxygen, resulting in the production of ROS such as singlet oxygen. These ROS can damage cellular components such as proteins, lipids, and DNA, leading to cell death. MTBMB has been shown to have a high singlet oxygen quantum yield, which means that it can produce a large amount of ROS upon light activation.
Biochemical and Physiological Effects:
MTBMB has been shown to have low toxicity and good biocompatibility, making it a promising candidate for PDT. In vitro studies have shown that MTBMB can selectively induce cell death in cancer cells while sparing normal cells. In vivo studies have also demonstrated the effectiveness of MTBMB in reducing tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTBMB has several advantages for lab experiments, including its high singlet oxygen quantum yield, excellent photostability, and low toxicity. However, one limitation of MTBMB is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of MTBMB in scientific research. One area of interest is the development of new PDT protocols using MTBMB as a photosensitizer. Another potential application is the use of MTBMB in the development of new imaging techniques for cancer detection. Additionally, further studies are needed to investigate the potential of MTBMB in combination with other therapies such as chemotherapy and radiotherapy.
In conclusion, MTBMB is a promising compound with unique properties that make it an ideal candidate for scientific research. Its potential applications in photodynamic therapy and cancer imaging make it an exciting area of research for the future.
Métodos De Síntesis
MTBMB can be synthesized through a simple reaction between 4-tert-butylbenzoyl chloride and 3-methoxybenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain MTBMB. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
MTBMB has been extensively used in scientific research as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light of a specific wavelength to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. MTBMB has been shown to have high singlet oxygen quantum yield and excellent photostability, making it an ideal candidate for PDT.
Propiedades
Fórmula molecular |
C20H22O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
methyl 4-(4-tert-butylbenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-20(2,3)15-9-6-13(7-10-15)19(22)25-16-11-8-14(18(21)24-5)12-17(16)23-4/h6-12H,1-5H3 |
Clave InChI |
PSZQIKITXCDOOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309328.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309339.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)